N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications . The structure of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE consists of a triazole ring fused to a pyrimidine ring, with a phenyl group attached to the nitrogen atom at position 2 and a carboxamide group at position 2 of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through various methods. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is carried out under mild conditions and results in the formation of the desired triazolopyrimidine compound .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst . This method allows for the synthesis of triazolopyrimidines under solvent-free conditions at 60°C, resulting in high yields .
Industrial Production Methods
Industrial production of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves large-scale synthesis using the aforementioned methods. The use of heterogeneous catalysts, such as Schiff base complexes supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N~2~-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Selective reduction of the triazolopyrimidine ring can yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, as well as various substituted phenyl derivatives .
Scientific Research Applications
N~2~-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has numerous scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, such as acting as inhibitors of enzymes like tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1.
Material Science: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors.
Pharmaceuticals: It is utilized in the synthesis of drugs for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound binds to specific enzymes and receptors in the biological system, inhibiting their activity . For example, it acts as an inhibitor of tyrosyl DNA phosphodiesterase 2, which is involved in DNA repair processes . Additionally, it inhibits lysine-specific histone demethylase 1, affecting gene expression and cellular functions .
Comparison with Similar Compounds
N~2~-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits anticancer activity and acts as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar to N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, this compound shows potential as an anticancer agent and enzyme inhibitor.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in the treatment of cardiovascular disorders and type 2 diabetes.
The uniqueness of N2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of scientific research .
Properties
Molecular Formula |
C12H9N5O |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H9N5O/c18-11(14-9-5-2-1-3-6-9)10-15-12-13-7-4-8-17(12)16-10/h1-8H,(H,14,18) |
InChI Key |
ZPHZPTUKXSOMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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